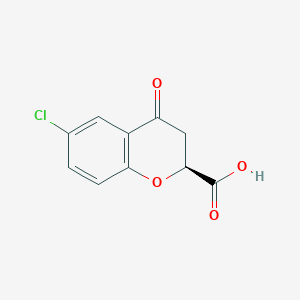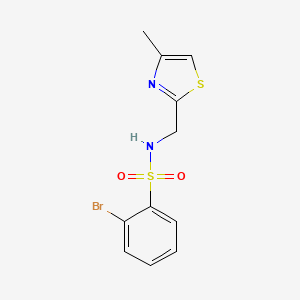
n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine: is an organic compound that belongs to the class of acylated glycine derivatives This compound is characterized by the presence of a bromophenyl group, an acetyl group, and an ethylglycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine typically involves the acylation of n-ethylglycine with 3-bromophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst or a strong base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of acylated glycine derivatives on cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows for the exploration of its activity as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function. The ethylglycine moiety can mimic natural substrates, allowing the compound to act as a competitive inhibitor.
Comparaison Avec Des Composés Similaires
- n-(2-(4-Bromophenyl)acetyl)-n-ethylglycine
- n-(2-(3-Chlorophenyl)acetyl)-n-ethylglycine
- n-(2-(3-Bromophenyl)acetyl)-n-methylglycine
Comparison: n-(2-(3-Bromophenyl)acetyl)-n-ethylglycine is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the ethylglycine moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the bromine atom’s position can influence the compound’s reactivity and interaction with biological targets, making it more or less effective in certain applications.
Propriétés
Formule moléculaire |
C12H14BrNO3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
2-[[2-(3-bromophenyl)acetyl]-ethylamino]acetic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-2-14(8-12(16)17)11(15)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3,(H,16,17) |
Clé InChI |
RRCIVFDMPYDZNK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)C(=O)CC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)






![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)


![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)
